molecular formula C12H24N2O2 B1387052 tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate CAS No. 1158759-09-1

tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate

Cat. No. B1387052
CAS RN: 1158759-09-1
M. Wt: 228.33 g/mol
InChI Key: SSUDXAJZFRPCNY-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-ethylpiperidine-1-carboxylate, also known as TBAP, is an organic compound that has been used in various scientific and industrial applications. TBAP is a derivative of the amino acid piperidine, and is a colorless, crystalline solid with a melting point of around 76°C. It has a strong odor, and is highly soluble in many organic solvents. TBAP is a versatile compound, with a wide range of applications in the fields of organic synthesis, catalysis, and drug development.

Mechanism of Action

Tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate is an organic compound that acts as a catalyst in various chemical reactions. It functions by forming a complex with the reactant, which increases the rate of the reaction. The complex is formed by the interaction of the tert-butyl group of the this compound molecule with the reactant, which increases the rate of the reaction by increasing the rate of the electron transfer.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as cytochrome P450. It has also been shown to increase the production of certain hormones, such as cortisol and testosterone. In addition, this compound has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

Tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is that it is a relatively non-toxic compound, making it safe to use in laboratory experiments. Another advantage is that it is highly soluble in many organic solvents, making it easy to use in a variety of experiments. One of the main limitations of this compound is that it has a relatively low boiling point, making it difficult to use in experiments that require high temperatures.

Future Directions

The use of tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate in scientific research is still in its early stages, and there are many potential future directions for its use. One potential direction is the use of this compound in the synthesis of various pharmaceuticals, such as antibiotics and anti-inflammatory drugs. Another potential direction is the use of this compound in the synthesis of various heterocyclic compounds, such as quinolines and isoquinolines. Additionally, this compound could be used in the synthesis of various polymers and other materials. Finally, this compound could be used in the development of various catalysts, such as hydrogenation catalysts.

Scientific Research Applications

Tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate has been used in a wide range of scientific research applications, including organic synthesis, catalysis, and drug development. It has been used in the synthesis of various compounds, such as amines, amino acids, and peptides. It has also been used in the synthesis of various heterocyclic compounds, such as quinolines and isoquinolines. In addition, this compound has been used in the synthesis of various pharmaceuticals, such as antibiotics and anti-inflammatory drugs.

properties

IUPAC Name

tert-butyl 3-amino-3-ethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-12(13)7-6-8-14(9-12)10(15)16-11(2,3)4/h5-9,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUDXAJZFRPCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101197459
Record name 1,1-Dimethylethyl 3-amino-3-ethyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1158759-09-1
Record name 1,1-Dimethylethyl 3-amino-3-ethyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158759-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-amino-3-ethyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate
Reactant of Route 3
tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate
Reactant of Route 4
tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate
Reactant of Route 5
tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate
Reactant of Route 6
tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate

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